N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core (pyrrolo[3,2-d]pyrimidine) fused with a ketone group at position 4 and a phenyl substituent at position 5. The acetamide moiety at position 2 of the core is further substituted with a 2-methylphenyl group via a sulfanyl (-S-) linker. The compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-7-5-6-10-16(13)23-17(26)12-28-21-24-18-15(14-8-3-2-4-9-14)11-22-19(18)20(27)25-21/h2-11,22H,12H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXHFPCLUNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N4O2S, with a molecular weight of 390.46 g/mol. The structural motif includes a pyrrolo[3,2-d]pyrimidine ring, which is often associated with kinase inhibitors. This structural feature suggests that the compound may interact with various biological targets involved in disease processes .
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the pyrrolo[3,2-d]pyrimidine core is linked to the inhibition of specific kinases that are crucial in cancer signaling pathways. Research has shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines such as MCF7 and NCI-H460 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest |
| NCI-H460 | 12.50 | Induction of apoptosis |
The proposed mechanism of action for this compound involves the inhibition of kinase activities that are pivotal for tumor growth and survival. Specifically, it may down-regulate signaling pathways such as ERK1/2 and p70S6K, which are often overactive in cancer cells .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed promising results against acute leukemia cell lines MV4-11 and MOLM13. The effective concentrations for inhibiting 50% growth were approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 .
- In Vivo Studies : In animal models, compounds based on the pyrrolo[3,2-d]pyrimidine structure exhibited dose-dependent tumor growth inhibition when administered orally at doses as low as 10 mg/kg .
Future Directions
Given its structural characteristics and preliminary biological activity data, this compound presents an exciting opportunity for further research in drug development. Future studies should focus on:
- Optimization of Pharmacokinetics : Modifying the amide and sulfide groups to enhance bioavailability and selectivity.
- Broadening Target Spectrum : Investigating its effects on other kinases and potential synergistic effects with existing therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares structural similarities with several pyrrolopyrimidine and pyrimidine derivatives, differing primarily in substituents and core modifications:
Key Observations :
- The pyrrolo[3,2-d]pyrimidine core in the target compound and ’s analog provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
- Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance binding affinity via halogen bonding, whereas methylphenyl in the target compound may prioritize metabolic stability over potency .
Physicochemical and Crystallographic Properties
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
